Cas no 10175-95-8 (Phosphonic acid,P-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monobutyl ester, zincsalt (2:1))

Phosphonic acid,P-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monobutyl ester, zincsalt (2:1) structure
10175-95-8 structure
Product Name:Phosphonic acid,P-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monobutyl ester, zincsalt (2:1)
CAS-nummer:10175-95-8
MF:C38H64O8P2Zn
MW:776.266490936279
CID:204207
PubChem ID:3034209
Update Time:2025-04-19

Phosphonic acid,P-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monobutyl ester, zincsalt (2:1) Chemische en fysische eigenschappen

Naam en identificatie

    • Phosphonic acid,P-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monobutyl ester, zincsalt (2:1)
    • zinc dibutyl bis[[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate]
    • zinc,butoxy-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phosphinate
    • Phosphonic acid, ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)-, monobutyl ester, zinc salt (2:1)
    • Phosphonic acid, P-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)-, monobutyl ester, zinc salt (2:1)
    • zinc bis[butyl (3,5-di-tert-butyl-4-hydroxybenzyl)phosphonate]
    • Zinc dibutyl bis(((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonate)
    • Einecs 233-449-8
    • Zinc bis[butoxy[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenylmethyl] phosphinate]
    • zinc;butoxy-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phosphinate
    • DTXSID3064984
    • Phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monobutyl ester, zinc salt (2:1)
    • 10175-95-8
    • Inchi: 1S/2C19H33O4P.Zn/c2*1-8-9-10-23-24(21,22)13-14-11-15(18(2,3)4)17(20)16(12-14)19(5,6)7;/h2*11-12,20H,8-10,13H2,1-7H3,(H,21,22);/q;;+2/p-2
    • InChI-sleutel: JXBMLLSGNATXRM-UHFFFAOYSA-L
    • LACHT: [Zn+2].P(CC1C=C(C(=C(C=1)C(C)(C)C)O)C(C)(C)C)(=O)([O-])OCCCC.P(CC1C=C(C(=C(C=1)C(C)(C)C)O)C(C)(C)C)(=O)([O-])OCCCC

Berekende eigenschappen

  • Exacte massa: 774.336785g/mol
  • Monoisotopische massa: 774.336785g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 49
  • Aantal draaibare bindingen: 16
  • Complexiteit: 403
  • Aantal covalent gebonden eenheden: 3
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Moleculair gewicht: 776.2g/mol
  • Topologisch pooloppervlak: 139Ų
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